Cas no 98519-02-9 (1H-1,2,4-Triazole,1-[[2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl]-,cis- (9CI))
![1H-1,2,4-Triazole,1-[[2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl]-,cis- (9CI) structure](https://it.kuujia.com/scimg/cas/98519-02-9x500.png)
98519-02-9 structure
Nome del prodotto:1H-1,2,4-Triazole,1-[[2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl]-,cis- (9CI)
1H-1,2,4-Triazole,1-[[2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl]-,cis- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-1,2,4-Triazole,1-[[2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl]-,cis- (9CI)
- 1-{[(2R,4R)-2-(5,7-Dichloro-1-benzofuran-2-yl)-4-(propoxymethyl)- 1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole
- 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethy l)-1,3-dioxolan-2-yl)methyl)-, cis-
- DTXSID30913215
- 98519-02-9
- 1-{[2-(5,7-Dichloro-1-benzofuran-2-yl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole
- 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis-
-
- Inchi: InChI=1S/C18H19Cl2N3O4/c1-2-3-24-7-14-8-25-18(27-14,9-23-11-21-10-22-23)16-5-12-4-13(19)6-15(20)17(12)26-16/h4-6,10-11,14H,2-3,7-9H2,1H3/t14-,18-/m1/s1
- Chiave InChI: ZPKOPYYIUZGNMZ-RDTXWAMCSA-N
- Sorrisi: CCCOCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl
Proprietà calcolate
- Massa esatta: 411.075
- Massa monoisotopica: 411.075
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 505
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.5Ų
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 1.48
- Punto di ebollizione: 565.1°Cat760mmHg
- Punto di infiammabilità: 295.5°C
- Indice di rifrazione: 1.643
1H-1,2,4-Triazole,1-[[2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl]-,cis- (9CI) Letteratura correlata
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
98519-02-9 (1H-1,2,4-Triazole,1-[[2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl]methyl]-,cis- (9CI)) Prodotti correlati
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
